2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide
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Overview
Description
2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a difluorophenoxy group and a piperidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide typically involves the following steps:
Formation of the difluorophenoxy intermediate: This step involves the reaction of 2,4-difluorophenol with an appropriate acylating agent to form the difluorophenoxy intermediate.
Coupling with piperidinyl acetamide: The difluorophenoxy intermediate is then coupled with 1-isopropyl-4-piperidinyl acetamide under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The difluorophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity, including potential pharmacological effects.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)acetamide
- 2-(2,4-difluorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide
- 2-(2,4-difluorophenoxy)-N-(1-propyl-4-piperidinyl)acetamide
Uniqueness
2-(2,4-difluorophenoxy)-N-(1-isopropyl-4-piperidinyl)acetamide is unique due to its specific structural features, such as the isopropyl group on the piperidinyl ring
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-11(2)20-7-5-13(6-8-20)19-16(21)10-22-15-4-3-12(17)9-14(15)18/h3-4,9,11,13H,5-8,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZRJGWMNLFFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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